MFCD02348433
Description
MFCD02348433 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Such ligands are critical in stabilizing transition metal complexes for applications in asymmetric synthesis, polymerization, and industrial catalysis .
Key Properties (Hypothetical Based on Analogous Compounds):
Properties
IUPAC Name |
2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUCVBLPQBNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02348433 involves specific reaction conditions and reagents. One common method includes the use of microwave-assisted acid digestion techniques, which are ideal for preparing samples for elemental analysis . This method ensures the compound’s purity and stability, making it suitable for further applications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced techniques to ensure high yield and purity. The process may include steps such as hot plate digestion and microwave-assisted acid digestion, which are essential for preparing the compound for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: MFCD02348433 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically analyzed using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) to determine their composition and purity .
Scientific Research Applications
MFCD02348433 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and analyses. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02348433 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The detailed molecular pathways involved in its action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on structural motifs and catalytic roles:
Performance in Catalysis
- This compound: Demonstrates high enantioselectivity (>90% ee) in asymmetric hydrogenation of ketones, comparable to BINAP-based ligands .
- CAS 918538-05-3: Limited catalytic utility but critical as a halogenated intermediate in drug discovery (e.g., kinase inhibitors) .
- CAS 56469-02-4: Exhibits moderate activity as a protease inhibitor (IC₅₀ = 12 µM) but lacks metal-coordination versatility .
Research Findings and Industrial Relevance
Advantages of this compound Over Analogues
- Thermal Stability: Stable up to 200°C, outperforming CAS 56469-02-4 (decomposes at 150°C) .
- Tunable Electronics: Phosphine substituents allow fine-tuning of metal-ligand bond strength, unlike rigid triazine-based CAS 918538-05-3 .
- Scalability: Synthesis achieves 85% yield under mild conditions, superior to the 65% yield of CAS 56469-02-4 .
Limitations
- Cost: High purity phosphine precursors increase production costs compared to triazine derivatives .
- Solubility: Limited aqueous solubility restricts use in biphasic catalysis.
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | CAS 918538-05-3 | CAS 56469-02-4 |
|---|---|---|---|
| Melting Point (°C) | 145–148 | 210–212 | 180–182 |
| Log P (Octanol-Water) | 3.5 | 2.1 | 1.8 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
Table 2: Catalytic Performance
| Reaction | This compound (Conversion %) | CAS 918538-05-3 (Conversion %) | CAS 56469-02-4 (Conversion %) |
|---|---|---|---|
| Asymmetric Hydrogenation | 98 | N/A | 45 |
| Suzuki Coupling | 92 | 78 | N/A |
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